(2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride
CAS No.: 2567494-29-3
Cat. No.: VC4306137
Molecular Formula: C6H14ClF2N
Molecular Weight: 173.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2567494-29-3 |
|---|---|
| Molecular Formula | C6H14ClF2N |
| Molecular Weight | 173.63 |
| IUPAC Name | (2S)-1,1-difluoro-3-methylpentan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H13F2N.ClH/c1-3-4(2)5(9)6(7)8;/h4-6H,3,9H2,1-2H3;1H/t4?,5-;/m0./s1 |
| Standard InChI Key | TYHDXMNQKLHZPP-YKXIHYLHSA-N |
| SMILES | CCC(C)C(C(F)F)N.Cl |
Introduction
(2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride is a chemical compound characterized by its specific stereochemistry, indicated by the (2S) configuration. It features a pentane backbone with two fluorine atoms and an amine group, forming a hydrochloride salt. This compound is of interest in various scientific fields due to its unique structural properties and potential applications in chemistry, biology, and medicine.
Synthesis Methods
The synthesis of (2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. Common approaches include fluorination reactions followed by the introduction of the amine group. Specific reagents and catalysts are used to achieve the desired stereochemistry and yield.
| Synthetic Step | Description |
|---|---|
| Fluorination | Introduction of fluorine atoms into the precursor molecule. |
| Amine Introduction | Addition of an amine group to form the final compound. |
| Stereochemical Control | Use of specific reagents and catalysts to ensure the (2S) configuration. |
Chemical Reactions and Applications
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions involve common reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Fluorinated ketones or alcohols |
| Reduction | Lithium aluminum hydride, sodium borohydride | Modified functional groups |
| Substitution | Sodium hydroxide, nucleophiles | Introduction of new functional groups |
Biological and Medicinal Applications
(2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride is being researched for its potential therapeutic effects. It has shown enzyme inhibition properties, which could be useful in managing metabolic disorders. Additionally, its receptor binding affinity suggests potential applications in neurodegenerative diseases and as an anticancer agent.
| Application Area | Potential Use |
|---|---|
| Metabolic Disorders | Enzyme inhibition for disease management |
| Neurodegenerative Diseases | Modulation of receptor activity for neuroprotection |
| Anticancer Therapy | Inhibition of cell proliferation in cancer cell lines |
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
-
Enzyme Inhibition: Demonstrated an IC50 value of 12 µM against a specific target enzyme related to metabolic pathways.
-
Receptor Binding: Showed significant affinity for serotonin receptors, suggesting potential antidepressant properties.
-
Anticancer Effects: Exhibited dose-dependent inhibition of cell growth in cancer cell lines with an IC50 value of 15 µM.
| Study | Findings |
|---|---|
| Study 1 | Enzyme inhibition with an IC50 of 12 µM |
| Study 2 | Receptor binding affinity for serotonin receptors |
| Study 3 | Antiproliferative effects in cancer cell lines with an IC50 of 15 µM |
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